2-Nonylquinolin-4(1h)-One

CAS No.: 2503-81-3

Cat. No.: VC1834611

Molecular Formula: C18H25NO

Molecular Weight: 271.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2503-81-3 |

|---|---|

| Molecular Formula | C18H25NO |

| Molecular Weight | 271.4 g/mol |

| IUPAC Name | 2-nonyl-1H-quinolin-4-one |

| Standard InChI | InChI=1S/C18H25NO/c1-2-3-4-5-6-7-8-11-15-14-18(20)16-12-9-10-13-17(16)19-15/h9-10,12-14H,2-8,11H2,1H3,(H,19,20) |

| Standard InChI Key | KKRXDNYRUZGPFM-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCC1=CC(=O)C2=CC=CC=C2N1 |

| Canonical SMILES | CCCCCCCCCC1=CC(=O)C2=CC=CC=C2N1 |

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

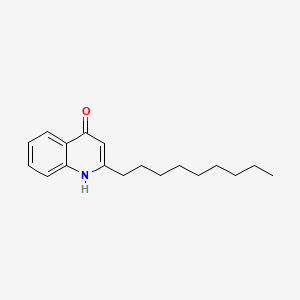

2-Nonylquinolin-4(1H)-one belongs to the family of quinolone alkaloids, characterized by its heterocyclic structure containing a quinoline core with specific substitutions. The molecular formula is C18H25NO, with a molecular weight of 271.4 g/mol . The compound is identified in various databases and literature through the following identifiers:

| Identifier Type | Value |

|---|---|

| PubChem CID | 9856730 |

| CAS Registry Number | 55396-45-7, 2503-81-3 |

| IUPAC Name | 2-nonyl-1H-quinolin-4-one |

| InChI | InChI=1S/C18H25NO/c1-2-3-4-5-6-7-8-11-15-14-18(20)16-12-9-10-13-17(16)19-15/h9-10,12-14H,2-8,11H2,1H3,(H,19,20) |

| InChIKey | KKRXDNYRUZGPFM-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCC1=CC(=O)C2=CC=CC=C2N1 |

The compound exhibits tautomerism, meaning it can exist in multiple structural forms depending on experimental conditions, with the hydrogen potentially shifting between the nitrogen at position 1 and the oxygen at position 4 . This structural flexibility may contribute to its diverse biological activities.

Synonyms and Alternative Nomenclature

The compound is known by several synonyms in scientific literature, including:

-

2-nonyl-1H-quinolin-4-one

-

4-Quinolinol, 2-nonyl-

-

2-nonyl-4-hydroxyquinoline

-

Pseudane IX

These various names reflect both its structural features and historical naming conventions in different research contexts.

Natural Occurrence and Sources

Bacterial Sources

2-Nonylquinolin-4(1H)-one has been identified in bacterial species, most notably in Pseudomonas aeruginosa . In Pseudomonas species, this compound is part of a family of quinolone compounds that function as quorum sensing signals, helping to regulate bacterial behavior in response to population density. These compounds also serve as virulence factors and can provide competitive advantages against other microorganisms in mixed microbial communities.

The biosynthetic pathway for 2-alkylquinolones in Pseudomonas involves the conversion of fatty acids to corresponding quinolone structures, with varying alkyl chain lengths producing a spectrum of related compounds with distinct biological properties.

Related Compounds and Structural Variations

N-Oxide Derivatives

The N-oxide derivative of similar compounds, 2-Nonyl-4-hydroxyquinoline N-oxide (NQNO), represents an important structural variation:

-

Structural Differences: NQNO (molecular formula C18H25NO2) differs from 2-Nonylquinolin-4(1H)-one by the addition of an oxygen atom bound to the nitrogen in position 1 of the quinoline ring .

-

Biological Activity: NQNO functions as an antibiotic by inhibiting respiratory enzymes such as cytochrome bc1 complex, cytochrome b0, and cytochrome b6f . It can repress growth of competing microorganisms at low concentrations but may also lead to self-poisoning and autolysis of Pseudomonas aeruginosa cells when accumulated .

-

Metabolism: NQNO can be hydroxylated to form PQS-N-oxide (PQS-NO), which has reduced toxicity . This conversion represents a potential detoxification mechanism in target organisms.

Structure-Activity Relationships

The biological activities of 2-Nonylquinolin-4(1H)-one and related compounds are influenced by specific structural features:

Role of the Alkyl Chain

The 9-carbon nonyl chain at position 2 is a defining feature of this compound:

-

Chain Length Effects: Studies on related quinolone alkaloids suggest that alkyl chain length significantly affects biological activities and protein binding properties . The nonyl chain likely contributes to the compound's lipophilicity, potentially influencing its membrane permeability and interactions with hydrophobic binding pockets in target proteins.

-

Unsaturation Effects: While 2-Nonylquinolin-4(1H)-one features a saturated nonyl chain, studies on related compounds indicate that unsaturation (double bonds) in the alkyl chain can alter binding properties and biological activities .

Quinolone Core Modifications

Modifications to the quinolone core structure, such as N-oxidation or N-methylation, produce compounds with distinct properties:

These structure-activity relationships provide valuable insights for potential medicinal chemistry efforts aimed at optimizing specific biological activities while minimizing undesired effects.

Synthesis and Production

While the search results don't provide specific synthetic routes for 2-Nonylquinolin-4(1H)-one, general methods for synthesizing quinolone compounds can be adapted for its preparation:

General Synthetic Approaches

Synthesis of 4-quinolones typically involves the formation of the quinoline ring system with appropriate substituents. General procedures include:

-

Reaction of 2′-Aminoacetophenone with Alcohols: A common approach involves reacting 2′-aminoacetophenone analogues with alcohols in the presence of a catalyst:

"To a 15 ml schlenk tube, 2′-Aminoacetophenone analogue (0.5 mmol, 1 equiv.), alcohol (2 mmol, 4 equiv.), acridine based Ru-SNS2 catalyst (2 mol%), KOH (42 mg, 0.75 mmol, 1.5 equiv.) were added under argon atmosphere. The reaction mixture was heated at 140 °C for 24 h."

-

Alternative Synthetic Routes: Other approaches might involve reactions with 1-(2-aminophenyl)ethan-1-ol:

"To a 15 ml schlenk tube, 1-(2-aminophenyl)ethan-1-ol (0.5 mmol, 1 equiv.), benzyl alcohol (2 mmol, 4 equiv.)... were added under argon atmosphere. The reaction mixture was heated at 140 °C for 24 h."

Purification Methods

After synthesis, purification typically involves:

-

Column Chromatography: "The crude product was purified by column chromatography (typically ethyl acetate/petroleum ether as an eluent) using silica to afford a pure product."

-

Recrystallization: For further purification, recrystallization from appropriate solvents may be employed.

These general synthetic approaches would need to be adapted specifically for 2-Nonylquinolin-4(1H)-one by using appropriate starting materials containing or capable of forming the nonyl chain at position 2.

Analytical Methods for Detection and Identification

Spectroscopic Methods

Various spectroscopic techniques provide structural information and aid in identification:

-

Mass Spectrometry: Provides molecular weight and fragmentation pattern information, essential for confirming the identity of 2-Nonylquinolin-4(1H)-one.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the quinolone core and the nonyl side chain.

-

Infrared (IR) Spectroscopy: Identifies functional groups, particularly the carbonyl group at position 4.

-

UV-Visible Spectroscopy: Provides characteristic absorption patterns that can aid in identification and quantification.

Future Research Directions and Applications

Medicinal Applications

The diverse biological activities of 2-Nonylquinolin-4(1H)-one suggest several potential medicinal applications:

-

Antiviral Development: The demonstrated activity against hepatitis C virus could lead to development of novel antiviral agents or combination therapies targeting HCV infection .

-

Immunomodulatory Agents: The specific inhibition of NFAT activation suggests potential applications in autoimmune diseases, transplantation medicine, or inflammatory conditions where T cell activation plays a pathological role .

-

Antimicrobial Development: The antifungal activity against L. gongylophorus could lead to development of specific agents targeting fungal pathogens or agricultural applications .

Agricultural Applications

The compound's activity against symbiotic fungi of leaf-cutting ants suggests potential agricultural applications:

-

Pest Management: Development of targeted strategies to control leaf-cutting ants by disrupting their symbiotic relationship with L. gongylophorus .

-

Biological Fungicides: Exploration of 2-Nonylquinolin-4(1H)-one or derivatives as biological fungicides with potentially narrower ecological impacts than conventional fungicides.

Basic Research

Several fundamental research questions remain to be addressed:

-

Detailed Structure-Activity Relationships: Systematic studies correlating structural modifications with specific biological activities to optimize desired effects.

-

Mechanism of Action Studies: Detailed investigations into the molecular mechanisms underlying the antiviral, immunomodulatory, and antimicrobial activities.

-

Ecological Role: Further exploration of the natural role of 2-Nonylquinolin-4(1H)-one in bacterial and plant species, particularly its potential functions in chemical defense or signaling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume